Product packaging for CID44216842(Cat. No.:CAS No. 1222513-26-9)

CID44216842

Cat. No.: B3000154
CAS No.: 1222513-26-9
M. Wt: 486.4 g/mol
InChI Key: LPUYDLXQQMWRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Small Molecule Inhibitors in Cellular and Molecular Biology Research

Small molecule inhibitors are organic compounds of low molecular weight that can modulate the function of proteins and other biological macromolecules. nih.govnih.gov Due to their small size, they can readily penetrate cell membranes to reach intracellular targets. nih.govnih.gov The fundamental mechanism of these inhibitors involves binding to specific sites, often referred to as "pockets," on the surface of target proteins, thereby reducing their biological activity. nih.gov This interaction can disrupt signaling pathways, enzymatic reactions, or other cellular processes with a high degree of specificity.

In cellular and molecular biology research, small molecule inhibitors serve as invaluable tools for dissecting complex biological systems. They allow for the acute and often reversible inhibition of a specific protein's function, enabling researchers to study the downstream consequences of its activity. merckmillipore.com This approach is crucial for identifying and validating new therapeutic targets. nih.gov Many of these compounds are protein kinase inhibitors, but they also target a wide range of other proteins involved in processes like DNA repair, epigenetics, and apoptosis. nih.gov The advantages of small molecules, such as their cell permeability and potential for oral administration, also make them a major class of therapeutic agents in medicine. nih.gov

Contextualizing CID44216842 within Rho Family GTPase Research

This compound is a small molecule inhibitor specifically designed to target a member of the Rho family of GTPases. This family is a crucial branch of the Ras superfamily of small signaling G proteins, which are found in all eukaryotic organisms. wikipedia.orgmdpi.com In mammals, the family comprises 20 members, with Cdc42, Rac1, and RhoA being the most extensively studied. wikipedia.org

Rho family GTPases function as molecular switches, cycling between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). nih.govnih.govcytoskeleton.com This cycle is tightly controlled by three main classes of regulatory proteins:

Guanine (B1146940) nucleotide exchange factors (GEFs) , which activate the GTPase by promoting the exchange of GDP for GTP. nih.govnih.gov

GTPase-activating proteins (GAPs) , which inactivate the GTPase by stimulating its intrinsic ability to hydrolyze GTP to GDP. nih.govnih.gov

Guanine nucleotide dissociation inhibitors (GDIs) , which sequester the inactive GTPase in the cytoplasm, preventing its activation. nih.gov

Once activated, these proteins regulate a vast array of cellular processes, primarily through their control of intracellular actin dynamics. wikipedia.org They are central to cell polarity, cytoskeletal organization, cell movement, and cell division. wikipedia.orgmdpi.com Research probes like this compound are therefore critical for isolating and understanding the specific roles of individual Rho family members, such as Cdc42, within these complex signaling networks.

Significance of Cdc42 as a Biological Target in Pathophysiological Processes

Cell division control protein 42 homolog (Cdc42) is a quintessential member of the Rho GTPase family, first identified for its role in regulating the cell cycle and establishing cell polarity in yeast. wikipedia.orgamegroups.org It is a key regulator of a wide variety of biological activities, including cell migration, intracellular trafficking, and cytoskeletal rearrangements, particularly the formation of filopodia (thin, finger-like protrusions). cytoskeleton.comamegroups.org The dysregulation of Cdc42 activity, often through overexpression rather than mutation, is implicated in a range of human diseases, making it a significant target for therapeutic intervention. cytoskeleton.comnih.gov

The involvement of Cdc42 in various disease states is an area of intensive research.

Pathophysiological Process Role of Cdc42 References
Cancer Overexpression is found in lung, breast, and ovarian cancers. It is linked to tumor progression, metastasis, and invasion by influencing cell migration and proliferation. amegroups.orgnih.govnih.govtandfonline.com
Cardiovascular Disease Plays a significant role in cardiovascular physiology and pathology, including endothelial function, vascular smooth muscle regulation, and cardiac development. Lower serum levels have been associated with coronary heart disease. tandfonline.comnih.govresearchgate.net
Neurodegenerative Disorders Implicated in neuronal survival and apoptosis. semanticscholar.org Increased levels have been observed in the brains of patients with Alzheimer's disease and frontotemporal lobar degeneration (FTLD). patsnap.com
Age-Related Disorders Dysregulation of Cdc42 is a critical factor in cellular aging and the progression of age-related pathologies, including disorders of the joints and bones. nih.gov

Historical Development and Identification of this compound as a Research Probe

The development of this compound is directly linked to the discovery of its parent compound, ML141 (also known as CID2950007). ML141 was identified as a novel and selective inhibitor of Cdc42 through a high-throughput screening campaign conducted by the Molecular Libraries Screening Center Network (MLSCN). nih.gov

Following the identification of ML141, its analog, this compound, was synthesized to explore the structure-activity relationship and potentially improve upon the parent compound's properties. nih.gov Research demonstrated that both compounds specifically inhibit Cdc42 activity by blocking its ability to bind GTP, which is essential for its function as a molecular switch. nih.govnih.gov This inhibition was shown to be highly specific; the compounds had no effect on other closely related Rho family GTPases, such as Rac1 and RhoA. nih.gov

While this compound showed a slightly improved potency in inhibiting GTP binding to Cdc42, it was also found to have decreased solubility. nih.gov This led researchers to focus primarily on the parent compound, CID2950007, for subsequent detailed characterizations of cellular effects. nih.gov Nevertheless, the identification of this compound was a key step in validating the chemical scaffold as a specific inhibitor of Cdc42, providing a valuable tool for probing the protein's function in various biological contexts. nih.govresearchgate.net

Table of Research Findings: this compound and its Analog

Compound Target Mechanism of Action Selectivity Key Research Finding Reference
This compound Cdc42 Inhibits GTP binding Specific for Cdc42; does not inhibit Rac or Rho. Slightly improved EC50 for Cdc42 inhibition compared to CID2950007, but with decreased solubility. nih.gov

| CID2950007 (ML141) | Cdc42 | Inhibits GTP binding | Specific for Cdc42; does not inhibit Rac or Rho. | Identified via high-throughput screening; effectively inhibits Cdc42-dependent processes like cell migration. | nih.govnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20BrN3O3S B3000154 CID44216842 CAS No. 1222513-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-bromophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3S/c1-29-19-4-2-3-16(13-19)21-14-22(15-5-7-17(23)8-6-15)26(25-21)18-9-11-20(12-10-18)30(24,27)28/h2-13,22H,14H2,1H3,(H2,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUYDLXQQMWRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222513-26-9
Record name 1222513-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanism of Action of Cid44216842

Cdc42 Guanine (B1146940) Nucleotide Binding Inhibition by CID44216842

This compound exerts its inhibitory effect by binding to Cdc42 and preventing the binding or release of guanine nucleotides, which are essential for Cdc42's active state.

Non-Competitive Allosteric Inhibition of Cdc42 GTPase

Biochemical characterization has established that this compound acts as a non-competitive allosteric inhibitor of Cdc42 GTPase medchemexpress.eunih.govmdpi.comnih.govresearchgate.net. This mode of inhibition implies that this compound binds to a site on Cdc42 distinct from the GTP-binding pocket. This allosteric binding alters the conformation of Cdc42, leading to a reduction in its catalytic efficiency or stability, without directly competing with GTP for binding. Studies have indicated that it binds to guanine nucleotide-bound Cdc42, inducing the dissociation of the bound ligand and locking the protein in an inactive conformation nih.govresearchgate.net. This allosteric mechanism is crucial for its selective action and its ability to disrupt Cdc42's functional cycle.

Specificity Profile of this compound Towards Cdc42 Versus Other Rho Family GTPases (e.g., Rac1, RhoA)

A key feature of this compound is its remarkable selectivity for Cdc42. In biochemical and cellular assays, this compound has demonstrated minimal to no inhibitory activity against other closely related Rho family GTPases, such as Rac1 and RhoA, even at high concentrations nih.govnih.govresearchgate.netresearchgate.netselleckchem.comresearchgate.netselleck.co.jpnih.govresearchgate.netresearchgate.net. For instance, no appreciable inhibitory activity was observed against Rac1, Rab2, Rab7, or Ras up to 100 μM nih.gov. This high degree of specificity is critical, as it allows researchers to specifically target Cdc42-mediated pathways without affecting the functions of other essential GTPases, thereby minimizing off-target effects and enabling precise investigation of Cdc42's role in cellular signaling nih.govresearchgate.netnih.gov.

Table 1: Specificity of this compound Against Rho Family GTPases

GTPase TargetInhibition (at 10 µM)Inhibition (at 100 µM)Inhibition (at 100 µM)Inhibition (at 10 µM)
Cdc42InhibitoryInhibitoryInhibitoryInhibitory
Rac1No inhibitionNo inhibitionNo inhibitionNo inhibition
RhoANo inhibitionNo inhibitionNo inhibitionNo inhibition
RasNot testedNo inhibitionNot testedNot tested
Rab2Not testedNo inhibitionNot testedNot tested
Rab7Not testedNo inhibitionNot testedNot tested

Note: Data compiled from multiple sources, indicating consistent lack of inhibition against Rac1 and RhoA at tested concentrations. nih.govnih.govresearchgate.netresearchgate.netselleckchem.comresearchgate.netselleck.co.jpnih.govresearchgate.netresearchgate.net

Modulation of Cdc42 Activation by this compound

This compound directly interferes with the activation cycle of Cdc42, impacting its ability to bind GTP and interact with downstream effectors.

Interference with Guanine Nucleotide Exchange Factor (GEF) Activity

While this compound is a nucleotide-binding inhibitor that blocks the GTP binding domain, its allosteric mechanism may indirectly influence GEF activity. GEFs facilitate the exchange of GDP for GTP on Cdc42, thereby activating it atlasgeneticsoncology.org. By binding to Cdc42 in a conformation that prevents GTP binding, this compound effectively renders Cdc42 unresponsive to GEF-mediated activation. Although it does not directly target GEFs, its binding to Cdc42 prevents the conformational changes necessary for efficient GDP-GTP exchange, thus indirectly interfering with the activation process nih.govresearchgate.net.

Impact on the GTP/GDP Cycling Dynamics of Cdc42

Cdc42 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state atlasgeneticsoncology.org. This compound inhibits the binding of GTP to Cdc42 nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netscientificarchives.comnih.govjcancer.org. This inhibition can be observed in assays measuring BODIPY-FL-GTP binding to Cdc42, where this compound reduces the maximum binding capacity (Bmax) of GTP nih.govresearchgate.net. Furthermore, studies indicate that this compound also inhibits BODIPY-FL-GDP binding to Cdc42, suggesting it can stabilize Cdc42 in an inactive state by interfering with nucleotide exchange nih.govresearchgate.net. This disruption of the GTP/GDP cycling prevents Cdc42 from interacting with its downstream effectors, thereby inhibiting cellular processes dependent on active Cdc42, such as filopodia formation and cell migration researchgate.netnih.govscientificarchives.comnih.govjcancer.orgsigmaaldrich.com.

Table 2: Inhibition of Cdc42 GTP Binding by this compound

Target GTPaseMutant/StateEC50 (µM)Assay TypeReference
Cdc42WT~1.0GTP binding selleckchem.comselleck.co.jpresearchgate.netresearchgate.net
Cdc42Q61L~1.2GTP binding selleckchem.comselleck.co.jpresearchgate.netresearchgate.net
Cdc42WT~1.0GTP binding nih.gov
Cdc42WT~2.0GTP binding researchgate.net
Cdc42WT~1.0GTP binding selleck.co.jp
Cdc42WT~1.0GTP binding researchgate.net
Cdc42WT~1.0GTP binding researchgate.net
Cdc42Q61L~1.2GTP binding selleck.co.jp
Cdc42Q61L~1.2GTP binding researchgate.net
Cdc42Q61L~1.2GTP binding researchgate.net

Note: EC50 values represent the concentration of this compound required to inhibit 50% of GTP binding to Cdc42. WT denotes wild-type Cdc42, and Q61L is a constitutively active mutant.

Structural Insights into this compound Binding to Cdc42

While specific crystal structures detailing the precise binding pose of this compound to Cdc42 are not extensively detailed in the provided search results, the mechanism of action points towards binding within or near the nucleotide-binding pocket. This compound is described as blocking the GTP binding domain of Cdc42 mdpi.comnih.gov. The compound is understood to fit into a groove on the surface of Cdc42 scientificarchives.com. This interaction is allosteric, meaning it binds to a site distinct from the direct GTP-binding site but induces conformational changes that impair nucleotide binding and/or exchange nih.govresearchgate.net. The precise structural interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize this compound to Cdc42 are areas for further detailed structural biology investigation. However, its ability to inhibit both GTP and GDP binding suggests a mechanism that locks Cdc42 in a state that is unfavorable for nucleotide association or dissociation nih.govresearchgate.net.

Conclusion

Impact on Actin Cytoskeletal Organization

The actin cytoskeleton is a dynamic network essential for cell shape, movement, and internal organization. Cdc42 is a central regulator of actin dynamics, influencing the formation of various actin-based protrusions.

Filopodia are thin, actin-rich cellular projections that extend from the cell surface and are crucial for cell sensing, adhesion, migration, and invasion jcancer.orgscientificarchives.com. Studies have demonstrated that this compound effectively inhibits Cdc42 activation, which is directly implicated in filopodia formation researchgate.netnih.govmedchemexpress.eu. By blocking Cdc42's GTP-binding activity, this compound interferes with the signaling cascades that promote actin polymerization and the subsequent extension of filopodia jcancer.orgscientificarchives.com. While specific quantitative data for this compound's direct effect on filopodia formation is often reported in conjunction with its analog CID2950007, the mechanism of action remains consistent: inhibition of Cdc42 leads to reduced filopodia nih.govresearchgate.net. Research indicates that this compound may facilitate actin depolymerization, contrasting with some other Cdc42 inhibitors that delay polymerization nih.gov.

Cdc42 is a well-established regulator of cell polarity and morphogenesis, processes that dictate cell shape, directional movement, and tissue development jcancer.orgscientificarchives.com. By controlling the organization of the actin cytoskeleton, Cdc42 influences the establishment and maintenance of cell polarity. While direct studies detailing this compound's specific impact on cell polarization and morphogenesis are limited in the provided snippets, its role as a Cdc42 inhibitor implies an indirect influence. The inhibition of Cdc42 activity by this compound is expected to disrupt the cellular mechanisms that rely on Cdc42 for establishing polarity and guiding morphogenetic events.

Regulation of Cell Motility and Invasion

Cell motility, the ability of cells to move, is a complex process heavily reliant on dynamic actin cytoskeleton rearrangements, often orchestrated by Rho GTPases like Cdc42.

Cdc42 has been implicated in the metastatic potential of ovarian cancer, with its activation speculated to drive the migratory phenotype researchgate.net. This compound, along with its analog CID2950007, has demonstrated efficacy in inhibiting the migration of ovarian cancer cell lines in vitro jcancer.orgaacrjournals.org. For instance, CID2950007 was shown to significantly inhibit the migration of human ovarian carcinoma cell lines OVCA429 and SKOV3ip in a dose-dependent manner nih.govresearchgate.net. This compound exhibits comparable effects in mitigating cell migration nih.gov. These findings underscore the role of Cdc42 in ovarian cancer cell motility and the potential of its inhibitors, such as this compound, in modulating this process.

The Rho GTPase family, including Cdc42, is known to be involved in the migration and metastasis of various cancer types, including breast cancer jcancer.orgscientificarchives.comaacrjournals.org. While direct in vitro studies on specific breast cancer cell lines using this compound are not detailed in the provided snippets, its analog ML141 has been shown to inhibit breast cancer cell metastasis jcancer.org. Furthermore, this compound is recognized for its ability to inhibit Cdc42-driven cancer cell migration, a mechanism relevant to breast cancer progression researchgate.netaacrjournals.org. This suggests that this compound could potentially impact breast cancer cell motility and invasive behaviors by targeting Cdc42.

Influence on Cell Cycle Progression and Signal Transduction Cascades

Cdc42 is integral to the regulation of cell cycle progression and participates in various signal transduction pathways that govern cellular responses researchgate.netnih.govmedchemexpress.eu. Activated Cdc42 can signal through downstream effectors like p21-activated kinase (PAK), Wiskott-Aldrich syndrome protein (WASP), and others, influencing actin dynamics, cell proliferation, and survival jcancer.orgscientificarchives.com. It is also involved in pathways such as MAPK and JNK, which control gene transcription jcancer.org. By inhibiting Cdc42 activation, this compound can disrupt these signaling cascades. Although specific experimental data on this compound's direct impact on cell cycle progression or detailed signal transduction pathways is not extensively detailed in the provided search results, its mechanism of action as a Cdc42 inhibitor places it within the context of regulating these fundamental cellular processes.

Data Tables

Table 1: Inhibition of Cdc42 Activation by this compound

This table summarizes the reported efficacy of this compound in inhibiting the activation of Cdc42, a key target protein.

Target ProteinAssay TypeEC50 (µM)NotesReference
Cdc42Guanine binding assay0.3Inhibition of GTP binding to wild-type Cdc42. caymanchem.com
Cdc42Q61LGuanine binding assay0.5Inhibition of GTP binding to constitutively active Cdc42 mutant. caymanchem.com
Cdc42Cellular assay10Significant inhibition of Cdc42 activation at 10 µM in Swiss 3T3 fibroblasts stimulated with EGF. researchgate.netnih.gov

Table 2: Effects on Cell Migration (Related to this compound and Analogs)

This table presents findings related to the inhibition of cell migration, often reported for this compound or its close analog CID2950007, highlighting the compound's impact on cellular motility.

Cell Type / ContextCompoundEffect ObservedConcentration / ConditionsReference
Ovarian Cancer Cells (OVCA429, SKOV3ip)CID2950007Inhibited cell migration3 µM researchgate.net
Ovarian Cancer Cells (OVCA429, SKOV3ip)This compoundComparable mitigating effects to CID2950007 on side scatter (related to actin)10 µM nih.gov
Ovarian Cancer CellsThis compoundInhibited migrationNot specified jcancer.orgaacrjournals.org
Breast Cancer CellsML141Inhibited metastasisNot specified jcancer.org
Cancer Cell MigrationThis compoundInhibited Cdc42-driven cancer cell migrationNot specified researchgate.netaacrjournals.org

Exploration in Viral Pathogenesis Research Models

Observations on HIV-1 Infectivity Mechanisms

Research into the mechanisms of Human Immunodeficiency Virus type 1 (HIV-1) infection has revealed a complex interplay between the virus and host cellular machinery, particularly involving cellular signaling pathways and the cytoskeleton. Among the host factors hijacked by HIV-1 are Rho GTPases, a family of proteins that regulate fundamental cellular processes such as cell adhesion, migration, and cytoskeletal organization. The small GTPase Cdc42 has been identified as a key player in multiple stages of the HIV-1 lifecycle, including viral entry and cell-to-cell transmission.

Cdc42's Role in HIV-1 Infectivity:

Studies indicate that HIV-1 binding to host cell receptors, specifically CD4 and co-receptors like CCR5 or CXCR4, triggers the activation of Rho GTPases, including Cdc42 frontiersin.orgresearchgate.net. This activation is critical for several aspects of viral infectivity:

Viral Entry and Fusion: Cdc42 contributes to the stabilization of the fusion complex and the formation and expansion of the fusion pore at the host cell surface. This process is mediated through the remodeling of the actin cytoskeleton, which is essential for the entry of the viral core into the target cell frontiersin.orgresearchgate.netasm.org.

Cell-to-Cell Transmission: HIV-1 activates Cdc42 in host cells, leading to the formation of membrane extensions, such as filopodia. These protrusions, facilitated by Cdc42-dependent signaling cascades involving kinases like Src and Pak1, and proteins like Wasp, enhance the efficiency of viral transfer between infected and uninfected cells, particularly at the virological synapse frontiersin.orgnih.govnih.govmdpi.com. Silencing of Cdc42 or treatment with Cdc42 inhibitors has been shown to significantly reduce these membrane protrusions and decrease HIV-1 transfer via infectious synapses nih.govnih.gov.

This compound as a Modulator of HIV-1 Infectivity:

This compound is recognized as a potent and selective inhibitor of Cdc42 GTPase researchgate.netinstitutcochin.frmdpi.com. Research investigating the effects of Cdc42 inhibitors on HIV-1 infectivity has yielded nuanced observations. In in vitro studies, this compound, along with the related Cdc42 inhibitor ML-141, demonstrated a complex dose-dependent effect on viral infectivity koreamed.org.

At certain tested concentrations (e.g., approximately 3.12 µM), both this compound and ML-141 were observed to induce or enhance HIV-1 infectivity. This effect was noted to occur in a similar pattern for both compounds koreamed.org. However, at higher concentrations (e.g., approximately 25 µM), these same compounds led to the abrogation of viral infectivity, indicating a potent inhibitory effect at elevated levels koreamed.org. This dual observation suggests that the modulation of Cdc42 activity by this compound can have differential impacts on specific stages or aspects of the HIV-1 infection process, with lower levels potentially facilitating certain viral mechanisms and higher levels effectively blocking them.

Preclinical Investigations and Research Applications of Cid44216842

Oncological Research Applications

Anti-Metastatic Potential in Solid Tumor Research Models

The dysregulation of Cdc42 is closely linked to tumor metastasis, a process involving cancer cell migration and invasion patsnap.comliverpool.ac.ukfrontiersin.orgportlandpress.comscientificarchives.com. By inhibiting Cdc42, CID44216842 and related compounds have demonstrated potential in preclinical models to impede these metastatic processes. Research indicates that Cdc42 inhibitors can reduce cancer cell proliferation, migration, and invasion, thereby controlling tumor growth and metastasis patsnap.comcriver.comfrontiersin.orgscientificarchives.comaacrjournals.org.

Preclinical studies involving Cdc42 inhibitors, including those related to this compound, have shown promising results in various solid tumor models. For instance, compounds like MBQ-167, a dual Rac/Cdc42 inhibitor, have demonstrated the ability to inhibit mammary tumor growth and prevent breast cancer metastasis in mouse models researchgate.netresearchgate.net. Similarly, other Cdc42 inhibitors have shown efficacy in reducing tumor growth and metastasis in models of ovarian, lung, and hepatocellular carcinoma criver.comfrontiersin.orgscientificarchives.com. These findings highlight the potential of targeting Cdc42 to disrupt the metastatic cascade.

Table 1: Efficacy of Cdc42 Inhibitors in Preclinical Metastasis Models

Compound Class/ExampleCancer Type ModelOutcome MeasuredResultReference
Cdc42 Inhibitors (General)Ovarian CancerCell Migration InhibitionEffective inhibition of migration criver.comfrontiersin.org criver.comfrontiersin.org
MBQ-167 (Rac/Cdc42 Inhibitor)Breast Cancer (HER2+)Tumor Growth InhibitionReduced tumor growth and metastasis by 90% in immunocompromised mice portlandpress.com portlandpress.com
MBQ-167 (Rac/Cdc42 Inhibitor)Breast CancerMetastasis PreventionPrevented breast cancer metastasis in preclinical mouse models researchgate.netresearchgate.net researchgate.netresearchgate.net
ZCL367 (Cdc42 Inhibitor)Lung Cancer XenograftTumor Growth InhibitionDecreased tumor growth frontiersin.org frontiersin.org
AZA197 (Cdc42 Inhibitor)Colorectal Cancer XenograftTumor Growth InhibitionReduced tumor growth in vivo portlandpress.com portlandpress.com
AZA197 (Cdc42 Inhibitor)Colorectal CancerCell Invasion InhibitionInhibited invasion in vitro portlandpress.com portlandpress.com

Studies in Immune System Regulation and Neurological Disorder Models

Cdc42's role extends beyond cancer, impacting immune cell function and potentially contributing to the pathogenesis of neurological disorders.

Investigation in Immune Cell Function and Regulation

Cdc42 is involved in the regulation of various immune cell functions, including chemotaxis, phagocytosis, and cytokine production patsnap.comresearchgate.netnih.govnih.govfrontiersin.orguni-wuerzburg.defrontiersin.org. Inhibiting Cdc42 can modulate immune responses, offering potential therapeutic avenues for immune and inflammatory disorders patsnap.comresearchgate.net. Studies have shown that Cdc42 inhibition can affect cytokine release and inflammatory gene expression in cells like airway epithelial cells researchgate.netnih.gov. Furthermore, targeting Cdc42 in regulatory T cells (Tregs) has been shown to induce Treg instability, potentially unleashing antitumor T-cell immunity bmj.com. Rac/Cdc42 inhibitors have also been observed to reduce tumor-infiltrating immunosuppressive immune cells, such as macrophages and neutrophils, and decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) researchgate.netnih.gov. Cdc42 has also been identified as being strongly correlated with immune and inflammatory responses in glioma, suggesting its potential role as a target for glioma immunotherapy frontiersin.org.

Table 2: Impact of Cdc42 Inhibition on Immune Parameters

Compound Class/ExampleCell Type/ModelImmune Parameter AffectedObserved EffectReference
ML141 (Cdc42 Inhibitor)Airway Epithelial CellsCytokine Production/Gene ExpressionAltered inflammatory gene expression, ER stress, Golgi integrity nih.gov
ML141 (Cdc42 Inhibitor)Not SpecifiedCytokine Production and SecretionAffected cytokine production and secretion researchgate.net researchgate.net
Cdc42 Targeting (General)Regulatory T cells (Tregs)Treg StabilityInduced Treg instability, unleashed antitumor immunity bmj.com bmj.com
Rac/Cdc42 Inhibitors (EHop-016, MBQ-167)Macrophages, Neutrophils (Tumor Infiltrating)Immune Cell InfiltrationReduced infiltration in tumors and spleens researchgate.netnih.gov researchgate.netnih.gov
Rac/Cdc42 Inhibitors (EHop-016, MBQ-167)Splenocytes (LPS-treated)Cytokine Secretion (IL-6)Reduced IL-6 secretion researchgate.netnih.gov researchgate.netnih.gov
Cdc42 (General)Glioma TissuesImmune Infiltration, Inflammatory ResponseCorrelated with immune infiltration, checkpoints, and Treg markers frontiersin.org frontiersin.org

Exploration in Neuronal Disorder Pathogenesis Research (e.g., Alzheimer's Disease Drug Discovery)

Aberrant Cdc42 activity has been linked to neurodegenerative diseases, including Alzheimer's disease (AD) patsnap.comd-nb.infonih.govpatsnap.com. Cdc42 plays a role in synaptic plasticity, which is crucial for learning and memory patsnap.com. Studies suggest that a deficiency in Cdc42GAP, a regulator of Cdc42, can accelerate AD-like phenotypes. This includes cognitive impairments, neuron senescence, synaptic loss, and increased levels of amyloid-beta (Aβ) and hyperphosphorylated tau proteins, key pathological hallmarks of AD patsnap.com. Elevated Cdc42 activity has been observed in the brains of AD patients and in AD mouse models d-nb.infopatsnap.com. Non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ketorolac, which inhibit Cdc42 and Rac1 activity, have been used in studies investigating AD pathogenesis d-nb.info. The development of specific Cdc42 inhibitors provides valuable tools for understanding Cdc42's role in AD progression d-nb.info.

Table 3: Association of Cdc42 with Alzheimer's Disease Pathogenesis

Factor StudiedObservationImpact on AD PhenotypesReference
Cdc42GAP DeficiencyIncreased Cdc42-GTPase activityCognitive impairment, neuron senescence, synaptic loss, increased Aβ and phosphorylated tau patsnap.com
Cdc42 ActivityElevated in AD patient brains and mouse modelsImplicated in disease progression d-nb.infopatsnap.com d-nb.infopatsnap.com
NSAIDs (e.g., Ketorolac)Inhibit Cdc42 and Rac1 activityUsed as tools to study Cdc42 role in AD pathogenesis d-nb.info d-nb.info

Pharmacological Characterization in Preclinical Research Development

The pharmacological characterization of this compound and related compounds involves assessing their efficacy in preclinical models and understanding their selectivity profiles.

Efficacy Assessments in Relevant Animal Models

Various Cdc42 inhibitors have demonstrated efficacy in preclinical animal models. For example, MBQ-167 has shown significant inhibition of HER2-type tumor growth and metastasis in mice, with reported inhibition of tumor growth and metastasis by 90% portlandpress.com. AZA197, another Cdc42 inhibitor, has been shown to reduce tumor growth in murine xenograft models of colorectal cancer portlandpress.com. ZCL367 has also demonstrated reduced tumor growth in a lung cancer xenograft model frontiersin.org. These studies collectively indicate that targeting Cdc42 can lead to measurable anti-tumor and anti-metastatic effects in vivo.

Selectivity and Off-Target Effects in Complex Biological Systems

Ensuring the selectivity of drug candidates is a critical aspect of preclinical research to minimize potential adverse effects arising from interactions with unintended biological targets criver.combiognosys.compelagobio.com. While specific, detailed selectivity profiling data for this compound itself is not extensively detailed in the provided search results, ML141 has been described as a selective Cdc42 inhibitor liverpool.ac.ukbmj.com. Other Cdc42 inhibitors have also demonstrated specificity, for instance, by targeting specific interactions like the Cdc42-Dbs interaction portlandpress.com. The importance of identifying off-target effects is particularly pronounced in preclinical toxicity studies, where higher doses are often employed researchgate.net. Comprehensive selectivity profiling aims to identify potential liabilities early in the drug discovery process, ensuring that compounds bind selectively to their intended targets pelagobio.com.

Advanced Methodologies and Future Directions in Cid44216842 Research

High-Throughput Screening and Lead Optimization Strategies

The discovery and refinement of CID44216842 have been significantly influenced by high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies, which are cornerstones of modern drug discovery.

Utilization of Bead-Based Multiplex Flow Cytometry Assays

Bead-based multiplex flow cytometry assays have played a pivotal role in the identification and characterization of Cdc42 inhibitors, including this compound. The parent compound, ML141 (CID2950007), was initially discovered through HTS employing such an assay nih.govnih.govresearchgate.netaacrjournals.orgresearchgate.netscispace.com. This methodology allows for the simultaneous screening of a large number of compounds against multiple GTPase targets, including Cdc42, Rac1, and RhoA, by immobilizing GST-tagged GTPases onto beads of distinct fluorescence intensities nih.govresearchgate.netresearchgate.net. The assay measures the binding of fluorescently labeled GTP to these immobilized GTPases, enabling the detection of compounds that inhibit this interaction nih.govresearchgate.netresearchgate.net. This compound, as a key analog, has been characterized using similar multiplex assays, confirming its specific inhibition of Cdc42 and demonstrating a favorable selectivity profile over related GTPases like Rac1 and RhoA nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds identified through HTS, aiming to enhance potency, selectivity, and pharmacokinetic properties. Following the initial discovery of ML141, SAR investigations were conducted, leading to the development of second-generation analogs such as this compound nih.govresearchgate.net. These studies systematically modified the chemical structure of the lead compound to understand how specific molecular features influence biological activity. For this compound, SAR efforts focused on incorporating specific aryl groups, such as 4-bromophenyl and 3-methoxyphenyl (B12655295) moieties, which contributed to achieving sub-micromolar potency and improved selectivity for Cdc42 nih.govresearchgate.net. Beyond these specific modifications, broader SAR explorations have focused on various chemical scaffolds, including trisubstituted pyrimidines and triazines, to optimize drug-like properties, solubility, and metabolic stability while maintaining potent inhibition of Cdc42 or its interactions acs.orgacs.orgnih.govrsc.org.

The biochemical characterization of this compound has provided key potency data, illustrating its efficacy in inhibiting GTP binding to Cdc42.

TargetAssay TypeEC50 (µM)
Cdc42 WTGTP binding1.0
Cdc42 Q61L mutantGTP binding1.2
Cdc42 WTGDP binding0.3
Cdc42 Q61L mutantGDP binding0.5

Computational Approaches in Understanding this compound-Target Interactions

Computational methodologies are indispensable for dissecting the molecular mechanisms by which this compound interacts with its target, Cdc42, and for guiding the design of new analogs.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of inhibitors like this compound to their protein targets. Docking studies have been instrumental in identifying the specific binding pockets of Cdc42 that this compound and related compounds occupy nih.govresearchgate.net. These analyses often reveal that these inhibitors bind to allosteric sites, which are distinct from the active nucleotide-binding site, thereby inducing conformational changes that promote the dissociation of GTP or GDP nih.govresearchgate.netmedchemexpress.comrsc.org. MD simulations further enhance this understanding by modeling the dynamic behavior of the protein-inhibitor complex over time, providing insights into the stability of the binding interactions and the flexibility of the molecules acs.org. Such simulations help validate the proposed allosteric inhibition mechanism and can guide the design of compounds with improved binding affinity and specificity acs.orgrsc.org.

In Silico Screening for Novel Analogs and Allosteric Binding Sites

In silico screening, encompassing virtual screening and pharmacophore modeling, is vital for discovering novel Cdc42 inhibitors and identifying previously unrecognized allosteric binding sites. These computational strategies enable the rapid evaluation of vast compound libraries, identifying molecules predicted to possess desired binding characteristics and inhibitory profiles pnas.orgmdpi.com. For instance, virtual screening has been employed to identify compounds that fit into specific surface grooves on Cdc42 critical for Guanine (B1146940) Nucleotide Exchange Factor (GEF) binding, leading to the discovery of inhibitors like ZCL278 pnas.org. Furthermore, advanced computational techniques, such as enhanced sampling MD simulations and Markov State Modeling, have been utilized to uncover cryptic allosteric sites within proteins rsc.org. These identified sites can then be targeted by in silico screening to discover novel allosteric modulators, thereby expanding the chemical diversity of potential Cdc42 inhibitors and improving selectivity rsc.orgmdpi.com.

Integration with "Omics" Technologies in Research Studies

While direct studies integrating this compound with large-scale "omics" datasets are not extensively detailed in the current literature, the established role of Cdc42 in cellular signaling pathways provides a strong foundation for such integrative approaches. Cdc42 is a central regulator of cytoskeletal dynamics, cell migration, and various signaling cascades implicated in diseases like cancer nih.govportlandpress.commdpi.comnih.gov. Research into the broader biological context of Cdc42 often involves transcriptomic analyses to identify genes regulated by Cdc42 signaling or proteomic studies to map its extensive protein interaction networks royalsocietypublishing.orgmaayanlab.cloudresearchgate.net. For example, studies investigating cellular morphogenesis, such as lumenogenesis in ascidians, have integrated transcriptomic and proteomic data to identify Cdc42 as a potential downstream target of the Ras/calcium-Rap1-MAPK signaling axis, underscoring its functional significance royalsocietypublishing.org. Similarly, transcriptomic studies in pediatric acute myeloid leukemia (AML) have identified therapeutic targets, with this compound being mentioned in the context of targeting the TNF/IL-17/MAPK signaling pathway in leukemia models biorxiv.orgresearchgate.netresearchgate.net. Future research can leverage these "omics" technologies to comprehensively elucidate the cellular and molecular consequences of Cdc42 inhibition by this compound across various disease models.

Gene Expression Profiling in Response to this compound Treatment

Gene expression profiling, particularly through techniques like RNA-sequencing (RNA-Seq), has been instrumental in elucidating the cellular responses to this compound treatment. Studies have identified significant alterations in gene expression patterns across various cancer cell lines and disease models. For instance, in colorectal cancer (CRC) cell lines, a 184-gene transcriptional predictor of pevonedistat (B1684682) sensitivity was developed, highlighting genes associated with cell cycle progression, apoptosis, DNA damage response, and cytoskeletal organization oup.com. In mantle cell lymphoma (MCL) cells, exposure to this compound resulted in significant gene expression changes, with a total of 737 genes consistently upregulated or downregulated after 24 or 48 hours of exposure ashpublications.org. Analysis of these transcriptomic alterations has revealed impacts on pathways such as TNFα signaling via NFκB, the p53 pathway, and apoptosis in myeloproliferative neoplasms (MPNs) nih.gov. In breast cancer cells, RNA-Seq analysis identified 1908 genes affected by MLN4924 treatment, with the PI3K/Akt signaling pathway being significantly impacted frontiersin.org. Similarly, studies in lung cancer cells have identified differentially expressed genes and non-coding RNAs in response to MLN4924 mdpi.com. These findings underscore the broad transcriptional impact of this compound, affecting numerous cellular processes critical for cancer cell survival and proliferation.

Gene CategoryRepresentative Genes/Pathways AffectedFunctional Role in this compound Response
Cell Cycle RegulationCCND1, CDK4, CDKN1A (p21), Wee1Cell cycle arrest (G2/M), senescence induction nih.govoup.com
ApoptosisBCL2, BAX, PUMA, Caspase-3Induction of programmed cell death oup.comnih.govnih.gov
DNA Damage Response (DDR)TP53, ATR, CHEK1, CDT-1, ORC1Accumulation of DNA-licensing proteins, DNA damage, replication stress nih.govnih.govoup.comnih.gov
Cytoskeletal DynamicsACTA2, MYL9, RhoGEF family membersModulation of cell migration and organization oup.com
Immune/Inflammatory PathwaysTNFα signaling via NFκB, TLR4, IRF3, IFN-βInhibition of inflammatory cytokine expression, modulation of immune responses aai.orgnih.govnih.gov
Metabolic PathwaysNucleotide metabolism, PPARγ, HIF-1α, GLUT1, Mitochondrial FAODisruption of nucleotide pools, altered lipid metabolism, increased mitochondrial oxidation nih.govnih.govbioengineer.orgresearchgate.net
Transcriptional RegulationSOX2, MSX2, NAE1, ABCG2Modulation of stemness, drug resistance mediators, immune response regulators nih.govnih.govmdpi.commdpi.com

Proteomic and Interactome Analysis of Cdc42-Mediated Pathways

Proteomic and interactome analyses are crucial for understanding the downstream molecular targets and protein-protein interactions influenced by this compound, particularly in relation to pathways like those mediated by Cdc42. While direct proteomic studies specifically linking this compound to Cdc42 interactome are not extensively detailed in the provided search results, the general mechanisms suggest indirect modulation. Pevonedistat's inhibition of CRLs leads to the accumulation of various substrates, some of which may play roles in Cdc42 signaling. For example, proteins involved in cytoskeletal dynamics and cell migration are known to be affected by neddylation inhibition oup.com. These could include RhoGEFs or downstream effectors that regulate actin polymerization and cell motility, processes intrinsically linked to Cdc42 activity. Mass spectrometry studies have identified numerous proteins whose neddylation status is altered by this compound, providing a broad landscape of affected cellular components aai.orgoup.comresearchgate.net. Further research employing co-immunoprecipitation or yeast two-hybrid assays could elucidate specific interactions between this compound-modulated proteins and Cdc42 or its regulators.

Protein/Pathway ComponentPotential Role in Cdc42 SignalingMechanism of Influence by this compoundEvidence Type (General)
PAK1Cell motility, cytoskeletal controlIndirect modulation via CRL substrate accumulationMass Spectrometry, Co-IP (Hypothetical)
IQGAP1Cell-cell adhesion, actin bindingIntegrator of signaling pathwaysMass Spectrometry (Hypothetical)
WASF2 (WAVE2)Actin polymerization initiationIndirect modulation of actin dynamicsMass Spectrometry (Hypothetical)
RhoGEF family membersGuanine nucleotide exchangePotential regulators of Rho GTPasesMass Spectrometry oup.com
Actin Cytoskeleton ProteinsCell shape, migration, polarityIndirectly affected by CRL substrate changesGene expression profiling oup.com

Emerging Research Frontiers for this compound

Exploration in Other Disease Contexts Beyond Cancer and Immune Disorders

While this compound has been primarily investigated for its anti-cancer properties, emerging research suggests potential applications in other disease contexts. Studies indicate that NAE inhibition can influence metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD). MLN4924 has been shown to inhibit lipid accumulation and reduce the expression of PPARγ, a key player in adipocyte differentiation, while also boosting mitochondrial fatty acid oxidation nih.gov. Furthermore, MLN4924 has shown potential in modulating immune cell function, suggesting roles in inflammatory and autoimmune diseases beyond direct cancer treatment aai.orgnih.gov. For instance, research in multiple sclerosis models indicates that pevonedistat can ameliorate disease severity, potentially by modulating T-cell subpopulations and the NAE1 pathway nih.gov. These findings open avenues for exploring this compound in metabolic, inflammatory, and neurological conditions where aberrant protein neddylation or related pathways might play a pathogenic role.

Development of Advanced Delivery Systems for Targeted Cellular and In Vivo Research

The development of advanced delivery systems for this compound is an area of interest to enhance its efficacy and specificity in research settings. While specific research on novel delivery systems for this compound is not extensively detailed in the provided snippets, general strategies in drug delivery are applicable. These could include nanoparticle-based formulations or liposomal encapsulation to improve cellular uptake, enhance bioavailability, and achieve targeted delivery to specific tissues or cell types. Such approaches aim to optimize intracellular concentrations, potentially leading to more precise mechanistic studies and reduced off-target effects. The focus is on creating systems that can effectively deliver the compound for cellular and in vivo research, thereby improving the resolution of its biological impacts.

Challenges and Opportunities in Translating this compound Research Findings

Addressing Potential Limitations of Current Research Models

Translating research findings on this compound from preclinical models to clinical applications presents several challenges, primarily related to the limitations of current research models. Animal models, while valuable, exhibit significant species differences in anatomy, metabolism, and physiology, which can confound the extrapolation of results to humans wellbeingintlstudiesrepository.orgpharmafeatures.com. For instance, the efficacy observed in cancer cell lines or patient-derived xenografts (PDXs) may not always accurately predict in vivo responses, as seen with pevonedistat where tumor stabilization in xenografts differed from extensive cell death observed in vitro oup.com. Furthermore, the complexity of human diseases, including the interplay of various signaling pathways and the tumor microenvironment, may not be fully recapitulated in current models. The identification of predictive biomarkers, such as the 184-gene transcriptional predictor for pevonedistat sensitivity in CRC, is an ongoing effort to address variability in response oup.com. Overcoming these limitations requires the development of more sophisticated and human-relevant in vitro and in vivo models, alongside advanced computational approaches, to better predict clinical outcomes and guide therapeutic development. The high failure rate of drug candidates transitioning from preclinical to clinical stages underscores the critical need to refine and validate research models used for compounds like this compound.

Compound Names Mentioned:

Common NameCID IdentifierOther Names
PevonedistatThis compoundMLN4924

Future Directions in Enhancing Research Specificity and Efficacy of Cdc42 Inhibition

Novel Strategies for Improving Inhibitor Specificity

Future research is focused on developing innovative strategies to achieve superior specificity and efficacy in Cdc42 inhibition. A significant avenue involves targeting the unique interfaces between Cdc42 and its Guanine Nucleotide Exchange Factors (GEFs) nih.govresearchgate.net. GEFs are crucial regulators of Cdc42 activation, and disrupting these protein-protein interactions offers a highly specific mode of inhibition. For instance, inhibitors like AZA197 have been engineered to target the Cdc42-GEF interaction, demonstrating specificity and cellular activity nih.govmdpi.com.

Another promising strategy involves the development of allosteric inhibitors that bind to sites distinct from the nucleotide-binding pocket, inducing conformational changes that impair GTP binding or exchange nih.gov. This approach can provide a different mechanism of selectivity compared to orthosteric inhibitors. Additionally, the exploration of novel chemical modalities, such as irreversible covalent inhibitors that target specific cysteine residues within or near the Cdc42 active site, presents an opportunity to achieve sustained inhibition and potentially enhanced selectivity researchgate.net. Peptide-based inhibitors also represent a class of molecules that could be engineered for high specificity.

Computational methods, including virtual screening and molecular docking into detailed structural models of Cdc42 and its interacting partners, are invaluable for the rational design of new inhibitors with optimized binding affinities and selectivity profiles nih.gov. Structure-activity relationship (SAR) studies, building upon existing lead compounds like this compound and its analogs, will continue to be critical for fine-tuning potency, selectivity, and drug-like properties nih.gov.

Advancing Efficacy and Therapeutic Translation

Beyond specificity, enhancing the efficacy of Cdc42 inhibitors requires optimizing their interaction with cellular targets and improving their pharmacokinetic profiles. Research is ongoing to understand how Cdc42 inhibitors can be best utilized to modulate critical downstream effectors, such as the p21-activated kinases (PAKs), which are key mediators of Cdc42's effects on cell migration and invasion nih.govresearchgate.net. Investigating combination therapies, where Cdc42 inhibitors are used alongside other targeted agents, may also unlock new therapeutic potential, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated researchgate.netmdpi.com. The development of inhibitors with improved solubility and bioavailability, as highlighted by comparisons between compounds like this compound and CID29950007, is also a key aspect of advancing therapeutic translation nih.gov.

Data Table 1: Comparative Potency and Selectivity of Cdc42 Inhibitors

CompoundTargetAssay TypeEC50/IC50 (µM)Selectivity (vs. Rac1/RhoA)Reference(s)
This compoundCdc42GTP binding1.0 (WT)High (No effect on Rac/Rho) medchemexpress.comnih.govselleckchem.comselleckchem.com
This compoundCdc42GDP binding0.3 (WT)High (No effect on Rac/Rho) medchemexpress.com
CID29950007 (ML141)Cdc42GTP binding0.2 (IC50)High (No effect on Rac/Rho) nih.govselleckchem.com
ZCL278Cdc42GTPase inhibition11.4 (Kd)Selective selleckchem.com
MBQ-167Cdc42Cell-based0.078 (IC50)Dual (Rac1: 0.103 µM) selleckchem.com

Note: EC50/IC50 values are indicative and may vary depending on assay conditions. "High" selectivity implies no significant inhibition of other tested Rho family members.

Data Table 2: Emerging Strategies for Enhancing Cdc42 Inhibition

StrategyMechanism of ActionPotential AdvantagesCurrent Status/Examples
Targeting GEF-Cdc42 InterfacesDisrupting protein-protein interactions required for Cdc42 activation.High specificity by targeting unique interaction sites; potential to inhibit specific GEF-mediated pathways.AZA197 nih.govmdpi.com
Allosteric InhibitionBinding to a site distinct from the nucleotide-binding pocket, inducing conformational changes.Can offer different selectivity profiles than orthosteric inhibitors; may overcome resistance mechanisms.This compound, CID29950007 identified as allosteric inhibitors nih.gov.
Covalent InhibitionIrreversibly binding to specific cysteine residues within or near the active site.Sustained inhibition; potential for enhanced potency and selectivity through targeted covalent modification.Investigated for Rho family GTPases; specific cysteine-targeting inhibitors are an area of development researchgate.net.
Peptide-Based InhibitionUtilizing peptide sequences to block Cdc42 activity or its interactions.High specificity through precise molecular recognition; potential for diverse targeting strategies.Mentioned as a potential future modality researchgate.net.
Dual Rac1/Cdc42 InhibitionSimultaneously inhibiting both Cdc42 and Rac1.May be beneficial in contexts where both GTPases contribute to disease pathology; potentially broader efficacy.MBQ-167 shows dual inhibition selleckchem.com; research into optimized dual inhibitors is ongoing researchgate.net.

Compound List:

AZA197

Cdc42

CID29950007 (ML141)

this compound

GEFs (Guanine Nucleotide Exchange Factors)

GTPases

MBQ-167

PAKs (p21-activated kinases)

Rac1

RhoA

Rho GTPase family

ZCL278

Q & A

Q. How to ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer :
  • Detailed methods : Include batch numbers, solvent preparation steps, and instrument calibration data.
  • Data availability : Deposit raw data (e.g., microscopy images, flow cytometry files) in public repositories like Figshare or Zenodo.
  • Reagent validation : Provide certificates of analysis for this compound and antibody validation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.